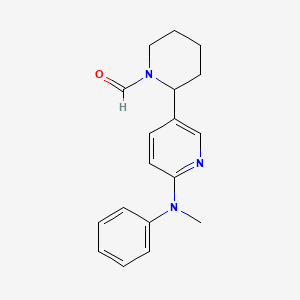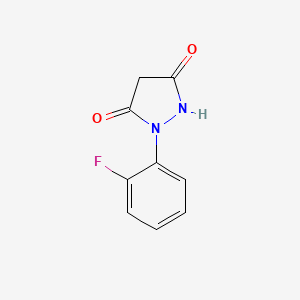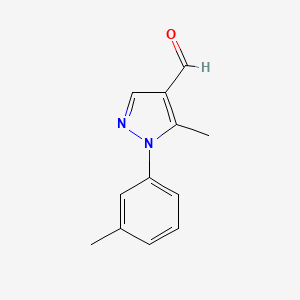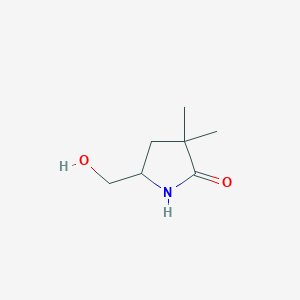![molecular formula C11H11N3O2 B11812934 (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine is a complex organic compound featuring a benzo[d][1,3]dioxole moiety attached to an imidazole ring via a methanamine linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the imidazole ring. The final step involves the introduction of the methanamine group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production rates.
化学反応の分析
Types of Reactions
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.
Methylammonium lead halide: Used in solar cells and other electronic applications.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase.
Uniqueness
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H11N3O2/c12-4-11-13-5-8(14-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6,12H2,(H,13,14) |
InChIキー |
DQWBHDFNKIFWBU-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)




